molecular formula C10H16N2O5 B12295130 1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione

1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione

Cat. No.: B12295130
M. Wt: 244.24 g/mol
InChI Key: KCGSOBABFOSTNU-UXXCCHNYSA-N
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Description

1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione is a complex organic compound characterized by its unique cyclopentyl ring structure with multiple hydroxyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from simpler organic molecules. The key steps often include:

    Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentyl ring, often using oxidizing agents.

    Diazinane Ring Formation: This involves the formation of the diazinane ring through cyclization reactions involving nitrogen-containing precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as halogenating agents or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. This can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    Pathway Modulation: The compound may modulate specific biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:

    1-[(1S,2R,3S,4S)-2,3-dimethyl-4-(triisopropylsilyl)cyclopentyl]ethanone: This compound has a similar cyclopentyl ring structure but with different substituents.

    (1S,2S,3R,4S,5S)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexyl (1E)-2-phenyl-N-(sulfooxy)ethanimidothioate: This compound has a similar hydroxylated cyclohexyl ring structure.

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the presence of the diazinane ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H16N2O5

Molecular Weight

244.24 g/mol

IUPAC Name

1-[(1S,2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H16N2O5/c13-4-5-3-6(9(16)8(5)15)12-2-1-7(14)11-10(12)17/h5-6,8-9,13,15-16H,1-4H2,(H,11,14,17)/t5-,6-,8-,9+/m0/s1

InChI Key

KCGSOBABFOSTNU-UXXCCHNYSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H]([C@@H]2O)O)CO

Canonical SMILES

C1CN(C(=O)NC1=O)C2CC(C(C2O)O)CO

Origin of Product

United States

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